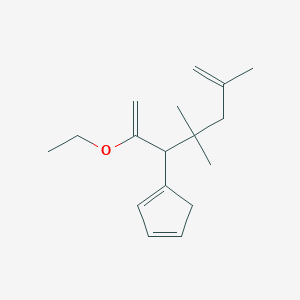
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene is an organic compound with a complex structure that includes both cyclopentadiene and heptadiene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene can be achieved through a multi-step process involving the formation of the heptadiene moiety followed by cyclization. One common method involves the Wittig reaction, where (methallylidene)triphenylphosphorane reacts with an appropriate aldehyde to form the heptadiene intermediate . This intermediate can then undergo cyclization under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents play a crucial role in the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert double bonds to single bonds, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,3,6-Trimethyl-1,5-heptadien-4-ol: Shares a similar heptadiene structure but differs in functional groups.
1,5-Heptadien-4-one, 3,3,6-trimethyl-: Another related compound with a ketone functional group.
Uniqueness
1-(2-Ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene is unique due to its combination of cyclopentadiene and heptadiene moieties, which imparts distinct chemical properties and reactivity. Its specific structure allows for unique interactions in chemical and biological systems, setting it apart from similar compounds.
Properties
CAS No. |
87648-96-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(2-ethoxy-4,4,6-trimethylhepta-1,6-dien-3-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H26O/c1-7-18-14(4)16(15-10-8-9-11-15)17(5,6)12-13(2)3/h8-10,16H,2,4,7,11-12H2,1,3,5-6H3 |
InChI Key |
HUDJMLGGFOWTLO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(C1=CC=CC1)C(C)(C)CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
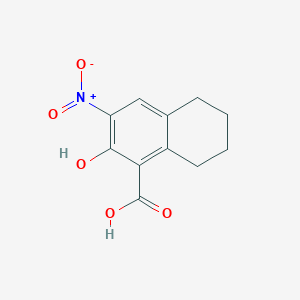
![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)
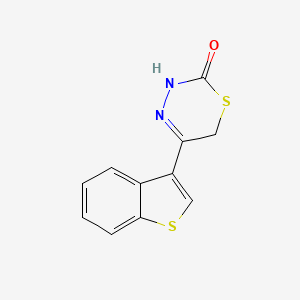
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
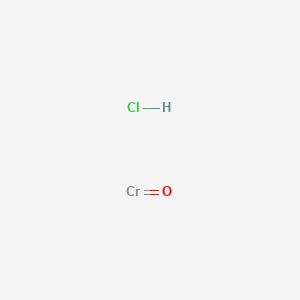
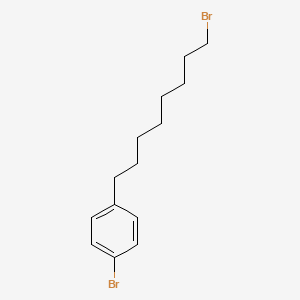

![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)
![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
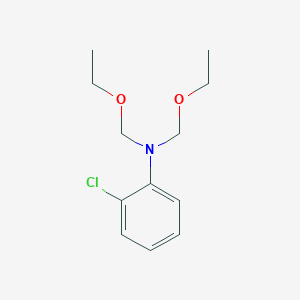
![4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B14394158.png)
